molecular formula C7H10ClN3 B1591795 2-Chloro-N-isopropyl-4-pyrimidinamine CAS No. 71406-72-9

2-Chloro-N-isopropyl-4-pyrimidinamine

Cat. No.: B1591795
CAS No.: 71406-72-9
M. Wt: 171.63 g/mol
InChI Key: LTFNDXISRKPGHC-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-4-pyrimidinamine is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

2-Chloro-N-isopropyl-4-pyrimidinamine has a wide range of applications in scientific research:

Future Directions

The future directions for the study and application of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, related compounds have been studied for their potential as antitubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine typically involves the selective displacement of a chlorine atom at the 4-position of the pyrimidine ring. One common method involves reacting 2-chloro-4-pyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-4-pyrimidinamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases or other enzymes critical for cancer cell proliferation. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyrimidinylamine
  • 2-Chloro-4-isopropylpyrimidine
  • 2-Chloro-4-methylpyrimidine

Uniqueness

2-Chloro-N-isopropyl-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamine group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-chloro-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNDXISRKPGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604641
Record name 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-72-9
Record name 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to compound 1.1, a solution of 0.347 g (2.33 mmol) of 2,4-dichloro-pyrimidine in 15 ml of acetonitrile is reacted with 0.22 ml (2.52 mmol) of isopropylamine in the presence of 0.39 ml (2.83 mmol) of triethylamine. Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%) results in 0.26 g (65% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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